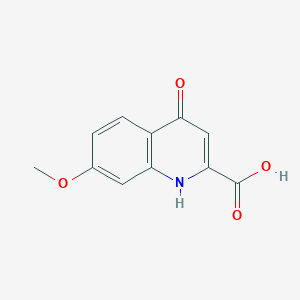

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Descripción general

Descripción

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization under basic conditions to form the quinoline ring . The reaction conditions often include the use of triethylamine as a base and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques. This allows for better control over reaction parameters and improved safety. The use of automated reactors and in-line monitoring can enhance the efficiency and reproducibility of the process.

Análisis De Reacciones Químicas

Functionalization Reactions

The carboxylic acid group at position 2 and the methoxy group at position 7 enable diverse derivatization (Table 2).

Mechanistic Insights :

-

Amide coupling : Activation of the carboxylic acid with PyBOP facilitates nucleophilic attack by amines, forming stable carboxamides .

-

Amination : Catalytic systems like {Mo 132} enhance nucleophilic substitution at position 7 or 8, replacing halogens or activating inert positions .

Ring Modification and Substituent Effects

The quinoline core undergoes regioselective modifications:

Methoxy Group Reactivity

-

The methoxy group at position 7 is resistant to nucleophilic displacement under standard conditions but can be demethylated using BBr₃ (yield: 60–75%) .

-

Electrophilic substitution (e.g., nitration) preferentially occurs at position 5 or 8 due to directing effects of the electron-withdrawing carboxylic acid group .

Quinoline Ring Functionalization

-

Halogenation : Treatment with POCl₃ or PCl₅ introduces chlorine at position 6 or 8 (yield: 50–65%) .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a hydroxyl, forming dihydroquinoline derivatives.

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits significant antimicrobial properties. It has shown effectiveness against Plasmodium falciparum, with an EC50 value of approximately 0.25 μM against both K1 and 3D7 strains, indicating potent antimalarial activity .

- Antitubercular Effects : The compound has been investigated for its ability to inhibit isocitrate lyase (ICL) in Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent .

2. Enzyme Inhibition Studies

The compound's structural similarity to other biologically active quinolines makes it a valuable tool in studying enzyme inhibition and receptor binding. It may influence pathways related to cell proliferation and angiogenesis by inhibiting vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) receptors .

3. Synthesis of Complex Derivatives

this compound serves as a building block for synthesizing more complex quinoline derivatives. This characteristic is particularly useful in developing new therapeutic agents with enhanced efficacy and specificity .

Case Studies

Case Study 1: Antimalarial Activity

A study evaluated the effectiveness of various quinoline derivatives against Plasmodium falciparum. The results indicated that this compound had superior activity compared to other synthesized compounds, highlighting its potential as a lead compound for antimalarial drug development .

Case Study 2: Antitubercular Mechanism

Research focused on the inhibition of ICL by this compound revealed significant conformational changes that hindered enzyme activity. This mechanism underscores its potential as a novel therapeutic agent against tuberculosis .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.

Fluoroquinolones: These are a class of antibiotics that include a fluorine atom in their structure, enhancing their antibacterial activity.

Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.

Uniqueness: 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the carboxylic acid group at the 2nd position allows for unique interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. Its molecular formula is , and it contains a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position on the quinoline ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of Plasmodium falciparum, a malaria-causing parasite. The compound demonstrated an EC50 value of approximately 0.25 μM against both K1 and 3D7 strains, indicating potent antimalarial properties .

Antitubercular Activity

The compound has also been investigated for its antitubercular effects. It was found to inhibit isocitrate lyase (ICL), an enzyme crucial for the survival of Mycobacterium tuberculosis (Mtb). The binding of the compound to ICL leads to conformational changes that inhibit the enzyme's activity, thus demonstrating its potential as an antitubercular agent .

The biological activity of this compound is believed to be mediated through several biochemical pathways:

- Angiogenesis Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) receptors, which are critical in angiogenesis and tumor growth.

- Cell Proliferation : The compound may affect pathways related to cell proliferation due to its structural similarity with known inhibitors of cell growth.

Pharmacokinetics

The lipophilicity of this compound suggests favorable membrane permeability, which is crucial for its absorption and distribution within biological systems. It undergoes metabolic processes primarily in the liver, involving oxidation and conjugation reactions that facilitate its elimination from the body.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to optimize the biological efficacy of this compound. Modifications at various positions on the quinoline ring have shown varying impacts on potency and solubility:

| Compound | Modification | EC50 (μM) | Remarks |

|---|---|---|---|

| 7 | None | 0.25 | Potent against K1 and 3D7 strains |

| 22a | 3-Carboxylic Acid | >10 | Loss of activity |

| 20 | Acetyl Group | >10 | Significant drop in potency |

| 21a | No Carboxylic Group | >10 | No activity observed |

These findings illustrate how specific functional groups influence the biological activity of quinolone derivatives .

Case Studies

Several case studies have explored the efficacy of this compound in various disease models:

- Antimalarial Efficacy : A study conducted by researchers at the Swiss Tropical Institute demonstrated that modifications to the carboxylic group significantly influenced antimalarial potency, emphasizing the importance of structural optimization in drug development .

- Antitubercular Effects : Another investigation focused on the inhibitory effects on isocitrate lyase, showing that certain analogues could effectively disrupt Mtb metabolism, thereby enhancing their therapeutic potential against tuberculosis .

Propiedades

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529644 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77474-33-0 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.